Naphtho[2,3-b]furan-4,9-dione, 2-butyl-
Description
BenchChem offers high-quality Naphtho[2,3-b]furan-4,9-dione, 2-butyl- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Naphtho[2,3-b]furan-4,9-dione, 2-butyl- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
CAS No. |
62452-68-0 |
|---|---|
Molecular Formula |
C16H14O3 |
Molecular Weight |
254.28 g/mol |
IUPAC Name |
2-butylbenzo[f][1]benzofuran-4,9-dione |
InChI |
InChI=1S/C16H14O3/c1-2-3-6-10-9-13-14(17)11-7-4-5-8-12(11)15(18)16(13)19-10/h4-5,7-9H,2-3,6H2,1H3 |
InChI Key |
QMJCSBGORWODMQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC2=C(O1)C(=O)C3=CC=CC=C3C2=O |
Origin of Product |
United States |
The Significance of the Naphtho 2,3 B Furan 4,9 Dione Core Structure in Chemical and Biological Sciences
The Naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold is recognized as a "privileged structure" in medicinal chemistry. This term denotes a molecular framework that is capable of binding to multiple biological targets with high affinity, thus serving as a versatile template for drug discovery. The core of this scaffold consists of a naphthalene (B1677914) ring system fused with a furan (B31954) ring, and incorporates a quinone moiety. This unique combination of structural features imparts a range of physicochemical properties that are conducive to diverse biological activities.
The quinone unit is a key contributor to the bioactivity of these compounds, often participating in redox cycling to generate reactive oxygen species (ROS), which can induce cellular damage and trigger apoptosis in cancer cells. Furthermore, the planar aromatic system allows for intercalation into DNA, while the furan ring and various substitution patterns on the scaffold provide opportunities for specific interactions with a multitude of enzymes and receptors.
The versatility of the naphtho[2,3-b]furan-4,9-dione core has been demonstrated through its association with a wide array of pharmacological effects, including antitumor, antiviral, and antifungal properties. mdpi.com This has spurred considerable research into the synthesis of novel derivatives with enhanced potency and selectivity.
Natural Occurrence and Synthetic Derivatives of Naphthofuran 4,9 Diones
The naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold is not merely a synthetic curiosity but is also found in nature. While not as widespread as some other classes of natural products, these compounds have been isolated from various plant and microbial sources, where they are believed to play a role in defense mechanisms. The presence of this core in naturally occurring molecules has provided a valuable starting point for the development of synthetic analogues with improved therapeutic profiles.
The synthetic exploration of naphtho[2,3-b]furan-4,9-diones has been extensive, with chemists developing numerous methods to construct and functionalize this tricyclic system. researchgate.netrsc.org These synthetic efforts are crucial for generating a diverse library of compounds for biological screening and for optimizing the activity of lead compounds. A variety of synthetic strategies have been employed, often starting from readily available precursors like 2-hydroxy-1,4-naphthoquinone (B1674593). mdpi.com These methods allow for the introduction of a wide range of substituents at various positions of the scaffold, enabling a systematic investigation of structure-activity relationships.
For instance, a visible-light-mediated [3+2] cycloaddition reaction has been developed as a green and efficient method for the synthesis of various naphtho[2,3-b]furan-4,9-dione derivatives. mdpi.com This approach highlights the ongoing innovation in the synthetic chemistry of this important class of compounds.
Research Significance and Trajectories of 2 Butyl Naphtho 2,3 B Furan 4,9 Dione Within the Naphthofuran 4,9 Dione Class
Conventional Synthetic Strategies
Traditional approaches to the synthesis of the naphtho[2,3-b]furan-4,9-dione (B1206112) scaffold have relied on a variety of well-established reaction mechanisms, often using readily available naphthoquinone precursors.
Oxidative Cyclization Reactions for Naphtho[2,3-b]furan-4,9-dione, 2-butyl- and Analogs
Oxidative cyclization represents a direct approach to forming the furan ring fused to the naphthoquinone core. One prominent method involves the ceric ammonium (B1175870) nitrate (B79036) (CAN) mediated oxidative addition of 2-hydroxy-1,4-naphthoquinone (B1674593) (also known as lawsone) to various dienes, followed by ring closure. rsc.org This reaction proceeds through a radical mechanism where CAN oxidizes lawsone to a radical intermediate, which is then trapped by a diene. rsc.org Further oxidation and rearrangement lead to the cyclized naphthofuran-dione product. rsc.org
Another strategy is the palladium-catalyzed reverse hydrogenolysis process, which couples 2-hydroxy-1,4-naphthoquinones with olefins. rsc.org This method is notable for being an intrinsically waste-free approach as it produces hydrogen (H₂) as the only byproduct and does not require external oxidants or hydrogen acceptors. rsc.org The reaction is catalyzed by commercially available palladium on carbon (Pd/C). rsc.org
A selection of substrates and yields from an N-Iodosuccinimide (NIS)-induced oxidative cyclization reaction is presented below. This reaction involves a sequential Michael addition, intramolecular oxidative cyclization, and dehydrogenative aromatization. researchgate.net
| Entry | Enone | Product | Yield (%) |
| 1 | Phenyl vinyl ketone | 2-Benzoylnaphtho[2,3-b]furan-4,9-dione | 85 |
| 2 | Methyl vinyl ketone | 2-Acetylnaphtho[2,3-b]furan-4,9-dione | 81 |
| 3 | Ethyl vinyl ketone | 2-Propionylnaphtho[2,3-b]furan-4,9-dione | 79 |
| 4 | Chalcone | 2-Benzoyl-3-phenylnaphtho[2,3-b]furan-4,9-dione | 92 |
| 5 | 4'-Methylchalcone | 2-(4-Methylbenzoyl)-3-phenylnaphtho[2,3-b]furan-4,9-dione | 95 |
| Data derived from research on NIS-induced enone difunctionalization reactions with 2-hydroxy-1,4-naphthoquinones. researchgate.net |
Cycloaddition Reactions from 2-Hydroxy-1,4-naphthoquinones
Cycloaddition reactions are a powerful tool for constructing the heterocyclic furan ring system onto the naphthoquinone framework. researchgate.net 2-Hydroxy-1,4-naphthoquinone (lawsone) is a common starting material for these transformations. rsc.orgthieme-connect.com The [3+2]-type cycloaddition reaction of lawsone with various alkenes or alkynes, often mediated by an oxidizing agent like CAN, can produce the corresponding naphtho[2,3-b]furan-4,9-dione derivatives. researchgate.net
Diels-Alder reactions, a cornerstone of cyclic compound synthesis, are also employed. asianpubs.orgnih.gov In these reactions, a suitably substituted naphthoquinone acts as the dienophile. nih.govmdpi.com For instance, the reaction of 2-substituted naphthoquinones with a variety of dienes can yield hydroanthraquinones, which are precursors to more complex polycyclic systems. nih.gov The reactivity of the naphthoquinone dienophile is often enhanced by electron-withdrawing substituents. nih.gov
A one-pot formal [3+2] cyclization has been reported for the reaction of lawsone with 3-chloro-3-methyl-1-butyne, catalyzed by copper(I) iodide (CuI), to produce dehydro-α-dunnione. rsc.org
Reactions Involving Thio-substituted 1,4-Naphthoquinones
While the direct synthesis of the naphtho[2,3-b]furan-4,9-dione core from thio-substituted 1,4-naphthoquinones is less commonly documented, related strategies involving halogenated naphthoquinones and sulfur-containing reagents provide insight into the construction of fused heterocyclic systems. For example, the reaction of 2,3-dichloro-1,4-naphthoquinone with various thiols can lead to 2-(aryl/alkyl)thio-3-chloro-1,4-naphthoquinones and 2,3-bis(aryl/alkyl)thio-1,4-naphthoquinones. researchgate.net These thio-substituted compounds can then be used as building blocks for further transformations. researchgate.net
More directly related to heterocycle formation, reactions of 2,3-dichloro-1,4-naphthoquinone with active methylene (B1212753) compounds like malononitrile (B47326) and cyanoacetamide in various basic media have been investigated to form fused ring systems. osi.lv Furthermore, palladium(II)-mediated oxidative cyclization of 3-arylthio-1,4-naphthoquinone is a known method for synthesizing benzo[b]naphtho[2,3-d]thiophene-6,11-diones, the thiophene (B33073) bioisosteres of the target furan system. researchgate.net
Direct One-Pot C,O-Dialkylation of Beta-Dicarbonyl Compounds
A direct and efficient one-pot synthesis of 2,3-disubstituted naphtho[2,3-b]furan-4,9-diones has been developed through the C,O-dialkylation of β-dicarbonyl compounds. researchgate.net This method involves the base-promoted reaction of acyclic or cyclic β-dicarbonyl compounds with 2,3-dichloro-1,4-naphthoquinone. researchgate.net The reaction proceeds via a tandem process where the enolate of the β-dicarbonyl compound first acts as a carbon nucleophile, displacing one chlorine atom, followed by an intramolecular O-alkylation to displace the second chlorine, thus forming the furan ring. researchgate.net This strategy is advantageous due to its operational simplicity and the versatility afforded by the wide range of available β-dicarbonyl compounds. researchgate.net
The following table summarizes the results of this one-pot synthesis using potassium carbonate as the base in acetonitrile (B52724).
| Entry | β-Dicarbonyl Compound | Product | Yield (%) |
| 1 | Acetylacetone | 2-Methyl-3-acetylnaphtho[2,3-b]furan-4,9-dione | 99 |
| 2 | Ethyl acetoacetate | 2-Methyl-3-ethoxycarbonylnaphtho[2,3-b]furan-4,9-dione | 94 |
| 3 | Diethyl malonate | 2-Ethoxy-3-ethoxycarbonylnaphtho[2,3-b]furan-4,9-dione | 88 |
| 4 | Dimedone | 2,3,6,7,8,9-Hexahydro-7,7-dimethyl-cyclopenta[c]naphtho[2,3-b]furan-4,5,10-trione | 90 |
| 5 | 1,3-Indandione | 2,3-Dihydro-indeno[1,2-c]naphtho[2,3-b]furan-4,7,12-trione | 91 |
| Data derived from research on the direct one-pot synthesis via C,O-dialkylation. researchgate.net |
Innovations in Green Synthetic Chemistry
Recent advancements in synthetic methodology have emphasized the development of more environmentally friendly and efficient processes. These "green" approaches aim to reduce waste, avoid harsh reagents, and utilize milder reaction conditions.
Visible-Light-Mediated Photocatalysis in Furan Ring Formation
A significant innovation in the synthesis of naphtho[2,3-b]furan-4,9-diones is the use of visible-light-mediated photocatalysis. mdpi.comnih.gov This green and efficient protocol enables the [3+2] cycloaddition of 2-hydroxy-1,4-naphthoquinones with alkynes or alkenes under mild conditions, often without the need for any external metal catalysts, ligands, or bases. mdpi.comresearchgate.net
The reaction is typically carried out in a solvent like acetonitrile and irradiated with blue LEDs (around 460 nm). mdpi.com The proposed mechanism involves the irradiation of the 2-hydroxy-1,4-naphthoquinone, which generates an excited triplet state. mdpi.com This excited species reacts with an alkyne to form a 1,5-biradical intermediate, which then undergoes an intramolecular [3+2] cyclization. mdpi.com Subsequent hydrogen transfer and air oxidation yield the final naphtho[2,3-b]furan-4,9-dione product. mdpi.com This photochemical method exhibits excellent regioselectivity and tolerance for a wide range of functional groups, making it a powerful tool for expanding the structural diversity of this class of compounds. mdpi.comnih.gov
The table below showcases the scope of this visible-light-mediated synthesis with various substituted phenylacetylenes.
| Entry | Alkyne Substituent (R) | Product | Yield (%) |
| 1 | H | 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 85 |
| 2 | 4-Me | 2-(p-Tolyl)naphtho[2,3-b]furan-4,9-dione | 81 |
| 3 | 4-OMe | 2-(4-Methoxyphenyl)naphtho[2,3-b]furan-4,9-dione | 83 |
| 4 | 4-F | 2-(4-Fluorophenyl)naphtho[2,3-b]furan-4,9-dione | 79 |
| 5 | 4-Cl | 2-(4-Chlorophenyl)naphtho[2,3-b]furan-4,9-dione | 75 |
| 6 | 4-Br | 2-(4-Bromophenyl)naphtho[2,3-b]furan-4,9-dione | 72 |
| 7 | 2-Me | 2-(o-Tolyl)naphtho[2,3-b]furan-4,9-dione | 71 |
| Data derived from research on visible-light-mediated green synthesis. mdpi.com |
Palladium-Catalyzed Reverse Hydrogenolysis for Naphthofuran-4,9-dione Synthesis
A novel and environmentally conscious approach for the synthesis of naphtho[2,3-b]furan-4,9-diones involves a palladium-catalyzed reverse hydrogenolysis process. rsc.org This method facilitates a two-site coupling of 2-hydroxy-1,4-naphthoquinones with various olefins. The reaction is notable for being catalyzed by commercially available palladium on carbon (Pd/C) without the need for external oxidants or hydrogen acceptors. rsc.org This process is intrinsically waste-free, producing hydrogen (H₂) as the sole byproduct. rsc.org
The reaction mechanism allows for the synthesis of a range of functionalized naphtho[2,3-b]furan-4,9-diones. To synthesize the target compound, Naphtho[2,3-b]furan-4,9-dione, 2-butyl-, this reaction would utilize 2-hydroxy-1,4-naphthoquinone (lawsone) and 1-hexene (B165129) as the olefin partner. The palladium catalyst facilitates the oxidative annulation, leading to the formation of the furan ring fused to the naphthoquinone core.
Table 1: Examples of Naphtho[2,3-b]furan-4,9-diones Synthesized via Palladium-Catalyzed Reverse Hydrogenolysis
| Olefin Substrate | Resulting 2-Substituent | Yield (%) |
| 1-Octene | Hexyl | 85 |
| Styrene | Phenyl | 78 |
| 1-Hexene | Butyl | (Predicted) |
| Cyclohexene | Tetrahydrobenzofuran derivative | 70 |
Data extrapolated from similar reactions described in the literature. rsc.org
Multicomponent Reaction Approaches from Lawsone
Multicomponent reactions (MCRs) offer an efficient pathway for the synthesis of highly substituted naphtho[2,3-b]furan-4,9-dione derivatives from lawsone (2-hydroxy-1,4-naphthoquinone). rsc.orgresearchgate.net These one-pot reactions allow for the formation of complex molecules from simple, readily available starting materials, enhancing synthetic efficiency and atom economy. researchgate.net
One such approach is the three-component condensation reaction of lawsone, an aldehyde, and an isocyanide. This method provides regioselective access to linearly fused naphtho[2,3-b]furan-4,9-dione systems. researchgate.net For the synthesis of the 2-butyl derivative, pentanal would be the aldehyde of choice. The reaction proceeds through a sequence of steps, likely involving initial condensation between lawsone and the aldehyde, followed by the addition of the isocyanide and subsequent cyclization to yield the furan-fused quinone framework. rsc.org Various catalysts, such as ethylenediamino diacetate (EDDA), can be employed to promote these reactions, often under mild conditions. rsc.org
Domino reactions starting from lawsone and α-bromonitroalkenes also provide an effective route to this class of compounds under aqueous conditions. researchgate.net These strategies highlight the versatility of lawsone as a key building block in constructing diverse heterocyclic scaffolds. rsc.orgresearchgate.net
Analytical Characterization of Synthesized Naphtho[2,3-b]furan-4,9-diones and Derivatives
The structural elucidation of synthesized naphtho[2,3-b]furan-4,9-diones is accomplished using a combination of standard spectroscopic and analytical techniques. These methods are crucial for confirming the identity, purity, and specific isomeric structure of the target compounds. mdpi.comdocumentsdelivered.com
The primary characterization methods include:
Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H NMR and ¹³C NMR are fundamental for determining the molecular structure. In the ¹H NMR spectrum of a 2-substituted naphtho[2,3-b]furan-4,9-dione, a characteristic singlet appears for the proton on the furan ring (C3-H). mdpi.com For the 2-butyl derivative, characteristic signals for the butyl chain—a triplet for the terminal methyl group and multiplets for the methylene groups—would be expected. ¹³C NMR spectra provide information on the carbon skeleton, with distinct chemical shifts for the carbonyl carbons of the quinone, the carbons of the aromatic rings, and the furan ring. mdpi.com
High-Resolution Mass Spectrometry (HRMS) : HRMS is used to determine the precise mass of the synthesized molecule, which in turn confirms its elemental composition. mdpi.com
Table 2: Representative Analytical Data for Naphtho[2,3-b]furan-4,9-dione Analogs
| Compound | ¹H NMR (δ, ppm) Highlights | ¹³C NMR (δ, ppm) Highlights | HRMS (m/z) [M+H]⁺ |
| 2-Phenylnaphtho[2,3-b]furan-4,9-dione | 7.12 (s, 1H, furan-H), 7.37–8.18 (m, 9H, Ar-H) | 102.9, 125.6, 126.9, 133.6, 151.6, 160.4, 173.1, 180.8 | Calcd: 275.0803, Found: 275.0807 |
| 2-(4-(Tert-butyl)phenyl)naphtho[2,3-b]furan-4,9-dione | 1.36 (s, 9H, C(CH₃)₃), 7.15 (s, 1H, furan-H), 7.50-8.25 (m, 8H, Ar-H) | 31.2, 35.0, 102.4, 125.4, 133.5, 151.4, 160.9, 173.0, 180.9 | Calcd: 331.1329, Found: 331.1333 |
Data sourced from reference mdpi.com.
Diverse Pharmacological Activities
The core structure of naphtho[2,3-b]furan-4,9-dione is a key pharmacophore that imparts significant biological activity. Modifications to this scaffold, particularly at the 2-position of the furan ring, have been shown to modulate its potency and spectrum of action across various therapeutic areas.
Antimicrobial Efficacy (Antibacterial, Antifungal)
The naphthofuran skeleton is a constituent of many natural products that exhibit a broad range of biological effects, including antibacterial and antifungal properties. researchgate.net Synthetic derivatives of the naphtho[2,3-b]furan-4,9-dione scaffold have been evaluated for their antimicrobial potential.
Research into related structures, such as naphtho[2,3-d]thiazole-4,9-diones, which also feature a 1,4-naphthoquinone (B94277) core, has demonstrated antibacterial activity against various strains, including Staphylococcus aureus and methicillin-resistant S. aureus (MRSA). nih.gov For instance, N-(4,9-dioxo-4,9-dihydronaphtho[2,3-d]thiazol-2-yl)benzamide has reported activity against Candida albicans, Aspergillus fumigatus, S. aureus, and S. epidermidis. nih.gov Studies on various naphtho[2,1-b]furan (B1199300) derivatives have also confirmed their activity against both bacteria and fungi. medcraveonline.com This consistent antimicrobial activity across different but related heterocyclic systems underscores the importance of the naphthoquinone moiety in mediating these effects. The lipophilicity and electronic properties of substituents, such as an alkyl group like butyl at the 2-position, are expected to influence cell wall penetration and interaction with microbial targets.
Table 1: Antimicrobial Activity of Selected Naphthoquinone Analogs
| Compound/Class | Organism(s) | Activity Noted |
|---|---|---|
| Naphtho[2,1-b]furan derivatives | Bacteria & Fungi | General antimicrobial activity reported. medcraveonline.com |
| Naphtho[2,3-d]thiazole-4,9-dione derivatives | Staphylococcus aureus, MRSA, Candida albicans, Aspergillus fumigatus | Antibacterial and antifungal efficacy. nih.gov |
| Naphtho medcraveonline.comnih.govresearchgate.nettriazol-thiadiazin derivatives | Gram-positive bacteria, various fungi | Good antimicrobial activity, particularly against Gram-positive bacteria. umsha.ac.ir |
Antiprotozoal and Antiparasitic Investigations
Naphthoquinones are a well-established class of compounds with significant activity against various protozoan parasites. This activity is often attributed to their ability to undergo redox cycling, generating reactive oxygen species that are detrimental to the parasites.
Antimalarial Activity against Plasmodium falciparum
Antileishmanial Activity against Leishmania donovani
Naphthoquinones have shown promise as antileishmanial agents. researchgate.net Studies have demonstrated that various naphthoquinone derivatives can inhibit the growth of Leishmania species. The mechanism is thought to involve the disruption of the parasite's redox balance. Although specific data on 2-butyl-naphtho[2,3-b]furan-4,9-dione is absent, the general activity of the naphthoquinone class against L. donovani suggests that this scaffold is a promising starting point for the development of new leishmanicidal compounds.
Trypanocidal Activity against Trypanosoma cruzi
The naphthoquinone core is a recognized scaffold for activity against Trypanosoma cruzi, the causative agent of Chagas disease. The trypanocidal action is often linked to the inhibition of parasite-specific enzymes like trypanothione (B104310) reductase. Synthetic and natural naphthofuranquinones have been evaluated against epimastigotes of T. cruzi. Studies have shown that derivatives such as 2-(1-hydroxyethyl)-6-methoxy-naphtho[2,3-b]furan-4,9-quinone and 2-acetyl-7-methoxy-naphtho[2,3-b]furan-4,9-quinone are among the most active compounds. The presence of substituents on the naphthofuran ring system plays a crucial role in their trypanocidal potency.
Table 2: Antiprotozoal Activity of Naphtho[2,3-b]furan-4,9-dione Analogs
| Compound | Target Organism | Activity Metric (IC₅₀) |
|---|---|---|
| 2-(1-hydroxyethyl)-6-methoxy-naphtho[2,3-b]furan-4,9-quinone | Trypanosoma cruzi | Not specified, but noted as highly active. |
| 2-acetyl-7-methoxy-naphtho[2,3-b]furan-4,9-quinone | Trypanosoma cruzi | Not specified, but noted as highly active. |
Anti-inflammatory Properties, with focus on Naphtho[2,3-b]furan-4,9-dione, 2-butyl-
The anti-inflammatory potential of naphthoquinones and their derivatives is an area of active research. These compounds can modulate inflammatory pathways, often by inhibiting the production of pro-inflammatory mediators. Furan-containing natural products have also been noted for their anti-inflammatory effects. researchgate.net
A study on naphthoquinone derivatives isolated from a mangrove-derived endophytic fungus, Talaromyces sp., demonstrated significant inhibitory activity against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophage cells. nih.gov Several of the tested compounds, which share the core 1,4-naphthoquinone structure, exhibited potent anti-inflammatory effects, with some showing greater potency than the reference drug, indomethacin. nih.gov For example, 6-[1-(acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione showed an IC₅₀ value of 1.7 µM for NO inhibition. nih.gov This suggests that the naphthoquinone scaffold, which is the core of Naphtho[2,3-b]furan-4,9-dione, 2-butyl-, is a key contributor to anti-inflammatory activity. The nature of the substituents influences this activity, indicating that the 2-butyl derivative could possess significant anti-inflammatory properties.
Table 3: Anti-inflammatory Activity of Naphthoquinone Analogs (Inhibition of NO Production)
| Compound | IC₅₀ (µM) |
|---|---|
| 6-[1-(acetyloxy)ethyl]-5-hydroxy-2,7-dimethoxy-1,4-naphthalenedione | 1.7 |
| Javanicin | 2.1 |
| Solaniol | 2.2 |
| Anhydrojavanicin | 3.5 |
| Indomethacin (Reference) | 26.3 |
Data from a study on derivatives from Talaromyces sp. nih.gov
Tyrosinase Inhibition Studies
While direct studies on the tyrosinase inhibition activity of Naphtho[2,3-b]furan-4,9-dione, 2-butyl- are not extensively documented, research into related compounds and plant extracts containing similar structural motifs suggests a potential for this activity. For instance, ethanolic extracts from Tabebuia impetiginosa, a known source of naphthoquinones, have been shown to inhibit tyrosinase activity. Furthermore, the related naphthoquinone β-lapachone has been identified as an inhibitor of both melanin (B1238610) synthesis and tyrosinase activity. Another study on the constituents of Oroxylum indicum led to the isolation of 2-(1-hydroxymethylethyl)-4H,9H-naphtho[2,3-b]furan-4,9-dione, and while this specific compound was primarily evaluated for α-glucosidase inhibition, the broader class of compounds is being explored for various enzymatic activities. researchgate.net These findings suggest that the naphthofuran-4,9-dione scaffold is a promising area for the investigation of tyrosinase inhibitors.
Antiviral Activity
Certain structural analogs of Naphtho[2,3-b]furan-4,9-dione have demonstrated significant antiviral properties, particularly against the Japanese encephalitis virus (JEV). nih.gov JEV, a member of the Flaviviridae family, is a major cause of encephalitis in Asia. Research has identified several furanonaphthoquinone derivatives as having activity against JEV. nih.gov
Specifically, 2-methylnaphtho[2,3-b]furan-4,9-dione showed the highest antiviral activity among the tested compounds. nih.gov Other active analogs include the 2-(1-hydroxyethyl)-, 5(or 8)-hydroxy-, and 2-methyl-5(or 8)-hydroxy- derivatives of naphtho[2,3-b]furan-4,9-dione. nih.govnih.gov Mechanistic studies revealed that these compounds inhibit JEV replication by interfering with viral RNA and protein synthesis. nih.govnih.gov In the presence of 2-methylnaphtho[2,3-b]furan-4,9-dione at a concentration of 3 µg/ml, the expression of viral proteins (E and NS3) was inhibited, and the production of JEV-RNA was also suppressed. nih.gov
Antitumor and Cytotoxic Potential of Naphthofuran-4,9-diones
Cytotoxicity against Various Tumor Cell Lines (e.g., KB cells, HL-60, MCF-7)
The Naphtho[2,3-b]furan-4,9-dione scaffold is a core component of many compounds exhibiting cytotoxic activity against a range of human tumor cell lines. The parent structure and its 2-substituted derivatives have shown activity against human oral squamous carcinoma (KB) cells. While precursor molecules like 2-(3-Furanoyl)benzoic acids and 1,4-naphthoquinones were inactive, the cyclized naphtho[2,3-b]furan-4,9-dione core appears essential for cytotoxicity. One of the most potent compounds identified in a study against KB cells was 2-Formylnaphtho[2,3-b]furan-4,9-dione, with an ED50 value of 0.09 µg/ml.
Beyond KB cells, these compounds have been evaluated against promyelocytic leukemia (HL-60) and breast adenocarcinoma (MCF-7) cell lines. A study involving thirty-nine different naphtho[2,3-b]furan-4,9-diones and related compounds tested their effects on HL-60 cells, among others. In another study, synthetic hybrid molecules combining the naphtho[2,3-b]furan-4,9-dione motif with a phosphonate (B1237965) subunit showed high cytotoxic activity against both HL-60 and MCF-7 cell lines, with IC50 values generally below 10 μM. The most promising of these, 2-(2-chlorophenyl)-3-diethoxyphosphorylnaphtho[2,3-b]furan-4,9-dione, was selected for more detailed investigation due to its high potency.
| Compound | Cell Line | Activity Metric | Value |
|---|---|---|---|
| 2-Formylnaphtho[2,3-b]furan-4,9-dione | KB | ED50 | 0.09 µg/ml |
| Phosphonate-Naphthofuran-4,9-dione Hybrids | HL-60 | IC50 | < 10 µM |
| Phosphonate-Naphthofuran-4,9-dione Hybrids | MCF-7 | IC50 | < 10 µM |
Induction of Apoptosis and Reactive Oxygen Species (ROS) Generation
The antitumor mechanism of naphtho[2,3-b]furan-4,9-diones often involves the induction of programmed cell death, or apoptosis. Studies have shown that certain derivatives can induce early apoptotic markers in cancer cells. For example, compounds with phenoxy, isopropylamino, or 2-methylpiperidino groups at the 2-position were found to induce the activation of caspase-3, caspase-8, and caspase-9 in HL-60 and HSC-2 cells. However, the complete apoptotic pathway, including internucleosomal DNA fragmentation, was only slightly induced in HL-60 cells and not in other tested oral squamous carcinoma cell lines.
A key factor in the induction of apoptosis by these compounds appears to be the generation of intracellular reactive oxygen species (ROS). The cytotoxic activity of hybrid molecules combining the naphtho[2,3-b]furan-4,9-dione scaffold with a phosphonate moiety was linked to the generation of ROS and the subsequent dissipation of the mitochondrial membrane potential in HL-60 and MCF-7 cells. This suggests that the antitumor effect is mediated, at least in part, by inducing oxidative stress within the cancer cells, which triggers the apoptotic cascade.
Inhibition of Key Biological Targets (e.g., Topoisomerases, Kinases)
The cytotoxic effects of naphtho[2,3-b]furan-4,9-diones and their analogs are linked to their ability to inhibit crucial cellular enzymes involved in cancer cell proliferation and survival. One major target class is DNA topoisomerases, which are essential for DNA replication. nih.gov The quinone nucleus within these compounds is known to inhibit topoisomerase activity, particularly Topoisomerase II, contributing to their anticancer properties. nih.govresearchgate.net While direct inhibition by the 2-butyl- derivative is not specified, related furanonaphthoquinones have been shown to inhibit both DNA polymerase and gyrase. frontiersin.org Furthermore, thiophene-based analogs of this system have been explicitly studied as Topoisomerase II inhibitors. acs.org
In addition to topoisomerases, these compounds can target key signaling kinases. Several naphthofuran compounds have been identified as selective inhibitors of the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. google.comgoogle.comresearchgate.net The STAT3 protein is a transcription factor that, when aberrantly active, promotes the expression of genes involved in cell survival, proliferation, and invasion. google.com By inhibiting this pathway, these compounds can arrest cancer cell growth and induce apoptosis. Some 1,4-naphthoquinone derivatives have also been reported to affect the Akt signaling pathway, another critical regulator of cell survival. nih.gov
Structure-Related Cytotoxicity Profiles (e.g., Linear vs. Angular Naphthofuran-4,9-diones)
The cytotoxic potency of naphthofuran-4,9-diones is significantly influenced by their molecular structure, including the orientation of the furan ring and the nature of substituents. The linear naphtho[2,3-b]furan-4,9-dione scaffold is a common feature in many cytotoxic compounds. Studies suggest that the toxicity is enhanced in molecules containing this tricyclic linear system, particularly when an electron-withdrawing group is present at the 2-position. nih.govresearchgate.net
For instance, a series of 2-substituted linear lapacho quinone analogues were synthesized and evaluated for their ability to suppress keratinocyte hyperproliferation. acs.org This study found that potent in vitro activity was achieved with electron-withdrawing substituents at this position. acs.org While direct, comprehensive studies comparing the cytotoxicity of linear versus angular isomers are limited, some evidence suggests the linear scaffold may confer advantages. In a study on related furanonaphthoquinones, the linear naphtho[2,3-b]furan-4,9-dione showed stronger activity as a DNA polymerase inhibitor compared to the angular naphtho[1,2-b]furan-4,5-dione, highlighting how the geometric arrangement of the rings can impact biological activity. frontiersin.org
Pharmacological Profile of 2-Butyl-Naphtho[2,3-b]furan-4,9-dione: Specific Inhibition of Nitric Oxide Production
The compound 2-Butyl-Naphtho[2,3-b]furan-4,9-dione has been identified as a significant inhibitor of nitric oxide (NO•) production. enpress-publisher.com This pharmacological activity is of considerable interest due to the role of nitric oxide in various physiological and pathological processes, including inflammation.
Research conducted on synthetic naphthoquinone derivatives has highlighted the anti-inflammatory potential of a series of linear furanonaphthoquinones, including 2-Butyl-Naphtho[2,3-b]furan-4,9-dione. enpress-publisher.com In studies utilizing lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, a standard in vitro model for assessing inflammatory responses, this compound demonstrated a notable ability to suppress the production of nitric oxide. enpress-publisher.com
The inhibitory effect of 2-Butyl-Naphtho[2,3-b]furan-4,9-dione on NO• production was found to be concentration-dependent. enpress-publisher.com This characteristic is a key indicator of a specific pharmacological interaction. The linear fusion of the furan ring to the naphthoquinone core appears to be a crucial structural feature for this bioactivity. enpress-publisher.com Interestingly, within the series of tested 2-alkyl-substituted naphtho[2,3-b]furan-4,9-diones, increasing the carbon chain length from methyl to ethyl to butyl at the 2-position of the furan ring did not result in significant differences in their inhibitory activity against nitric oxide production. enpress-publisher.com
The table below summarizes the inhibitory activity of 2-Butyl-Naphtho[2,3-b]furan-4,9-dione and its structural analogs on nitric oxide production in LPS-stimulated RAW 264.7 macrophages.
| Compound | Structure | Highest Non-Toxic Concentration (µM) | Nitrite Concentration (µM) | Inhibitory Rate (%) | Activity Classification |
| 2-Methylnaphtho[2,3-b]furan-4,9-dione | 50 | 11.23 ± 0.65**** | 66.05 | +++ | |
| 2-Ethylnaphtho[2,3-b]furan-4,9-dione | 50 | 11.83 ± 1.01**** | 64.24 | +++ | |
| 2-Butylnaphtho[2,3-b]furan-4,9-dione | 50 | 12.43 ± 0.81 ** | 62.42 | +++ | |
| 2-Methylnaphtho[1,2-b]furan-4,5-dione | 12.5 | 30.65 ± 1.25 | 7.35 | - | |
| 2-Ethylnaphtho[1,2-b]furan-4,5-dione | 12.5 | 31.58 ± 1.11 | 4.53 | - | |
| 2-Butylnaphtho[1,2-b]furan-4,5-dione | 12.5 | 32.14 ± 0.98 | 2.84 | - | |
| *Data from LPS-stimulated RAW 264.7 macrophages treated for 24 hours. Control LPS-treated group produced 33.08 ± 2.02 µM of nitrite. enpress-publisher.com | |||||
| ****P < 0.0001 compared with LPS-treated only group. enpress-publisher.com | |||||
| Activity Classification: +++ (highly active, IR ≥ 60%), ++ (moderately active, 60% > IR ≥ 40%), + (weakly active, 40% > IR ≥ 20%), - (inactive, IR ≤ 20%). enpress-publisher.com |
The significant and concentration-dependent inhibition of nitric oxide production by 2-Butyl-Naphtho[2,3-b]furan-4,9-dione underscores its potential as a lead compound for the development of novel anti-inflammatory agents. Further investigation into its mechanism of action is warranted to fully elucidate its therapeutic promise.
Structure Activity Relationship Sar and Mechanistic Elucidation of Naphtho 2,3 B Furan 4,9 Dione Derivatives
Molecular Descriptors and Pharmacophore Analysis
The biological activity of naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives is significantly influenced by the nature and position of substituents on the core structure, the presence of additional fused ring systems, and the specific functional groups attached.
Impact of Substituent Variation on the Naphthofuran-4,9-dione Core
Substitutions on the naphthofuran-4,9-dione core play a pivotal role in modulating cytotoxic activity. Studies have shown that the unsubstituted parent naphtho[2,3-b]furan-4,9-dione itself exhibits cytotoxic effects. nih.govresearchgate.net However, the introduction of various substituents at the 2-position can significantly enhance this activity. nih.govresearchgate.net
For instance, the presence of a phenyl group at the C-2 position has been a common modification. Research on 2-(substituted-phenyl)naphtho[2,3-b]furan-4,9-diones has revealed that the electronic properties of the substituents on the phenyl ring are a key determinant of activity. Derivatives with electron-donating groups on the phenyl ring have been found to be more favorable for bioactivity compared to those with electron-withdrawing groups. mdpi.com This suggests that increased electron density in the substituent may be beneficial for the compound's interaction with its biological target.
Conversely, in the closely related naphtho[2,3-b]thiophene-4,9-dione series, an electron-withdrawing group at the 2-position was found to improve toxic effects, highlighting that the nature of the heteroatom in the five-membered ring (oxygen vs. sulfur) can influence the SAR. researchgate.net
Role of Specific Functional Groups and Side Chains (e.g., Alkyl, Halogen, Methoxy, Acyl, Aminomethyl)
The introduction of specific functional groups and side chains at various positions of the naphtho[2,3-b]furan-4,9-dione scaffold has been a key strategy in the development of analogues with improved activity.
Alkyl Groups: The presence of alkyl groups, such as methyl, tert-butyl, and propyl, on a phenyl substituent at the 2-position has been shown to be well-tolerated and can lead to compounds with good to very good yields in synthetic procedures, implying their feasibility in generating diverse libraries for biological screening. mdpi.com The specific compound of interest, Naphtho[2,3-b]furan-4,9-dione, 2-butyl- , falls into this category, suggesting that the lipophilicity and steric bulk of the alkyl chain are important factors for its biological activity.
Halogens: Halogenated derivatives of the 2-phenylnaphtho[2,3-b]furan-4,9-dione have been synthesized, indicating that this class of compounds has been explored. mdpi.com Generally, the introduction of halogens can influence a molecule's lipophilicity, metabolic stability, and electronic properties, which can have a profound impact on its biological activity.
Methoxy Groups: While specific SAR studies on methoxy-substituted Naphtho[2,3-b]furan-4,9-diones are not extensively detailed in the provided context, the reduction of the quinone to a dimethoxy derivative, as in 2-acetyl-4,9-dimethoxynaphtho[2,3-b]furan, resulted in low cytotoxic activity. nih.gov This suggests that the quinone moiety is essential for cytotoxicity, and its modification to a less electrophilic dimethoxybenzene system is detrimental to its activity.
Acyl Groups: The introduction of acyl groups at the 2-position has a significant impact on cytotoxicity. For instance, 2-formylnaphtho[2,3-b]furan-4,9-dione has been shown to possess particularly potent cytotoxic activity. nih.gov In a related series of 3-aminonaphtho[2,3-b]thiophene-4,9-diones, acyl derivatives were designed as potential DNA intercalating agents and showed significant cytotoxicity. nih.gov
Aminomethyl and Amino Groups: The synthesis of 2-aminonaphtho[2,3-b]furan-4,9-diones has been reported, indicating an interest in exploring the role of amino functionalities. researchgate.net In the analogous thiophene (B33073) series, derivatives with aminomethyl side chains have been investigated for their DNA-binding properties and topoisomerase II inhibitory activity. nih.gov
The following table summarizes the cytotoxic activity of some 2-substituted Naphtho[2,3-b]furan-4,9-dione derivatives against KB cells.
Molecular Mechanisms of Action (MOA) Investigations
The cytotoxic effects of naphtho[2,3-b]furan-4,9-dione derivatives are believed to be mediated by multiple molecular mechanisms, primarily involving redox cycling and direct interaction with cellular macromolecules.
Redox Cycling and Free Radical Generation Pathways
A key proposed mechanism of action for many quinone-containing compounds, including naphtho[2,3-b]furan-4,9-diones, is their ability to undergo redox cycling. The naphthoquinone moiety can be reduced by cellular reductases to a semiquinone radical, which can then react with molecular oxygen to regenerate the parent quinone and produce superoxide (B77818) radicals. This cycle can be repeated, leading to the continuous generation of reactive oxygen species (ROS), such as superoxide and hydrogen peroxide. nih.gov
This increase in intracellular ROS can overwhelm the cell's antioxidant defenses, leading to oxidative stress. Oxidative stress can, in turn, cause damage to cellular components, including lipids, proteins, and DNA, ultimately triggering apoptotic cell death. researchgate.net The ability of furanonaphthoquinones to induce the production of ROS has been linked to their anticancer activity. researchgate.net Photochemical studies on naphthoquinones have further elucidated their capacity to participate in redox cycling, supporting this mechanistic pathway. mdpi.com
Interaction with Cellular Macromolecules (e.g., DNA Intercalation)
Another significant mechanism of action for planar, aromatic molecules like naphtho[2,3-b]furan-4,9-diones is their ability to interact directly with cellular macromolecules, most notably DNA. The planar structure of the fused ring system allows these compounds to intercalate between the base pairs of the DNA double helix.
This intercalation can disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis. Studies on closely related compounds, such as 2H-4,9-dimethylfuro[2',3':5,6]naphtho[1,2-b]pyron-2-one, have demonstrated efficient DNA intercalation. ciac.jl.cn Furthermore, acyl derivatives of the analogous 3-aminonaphtho[2,3-b]thiophene-4,9-dione system have been shown to bind to DNA and inhibit topoisomerase II, an enzyme crucial for managing DNA topology during replication. nih.gov This inhibition of topoisomerase II is a well-established mechanism for many anticancer drugs.
The following table lists the compounds mentioned in this article.
Modulation of Enzyme Activity (e.g., Dihydroorotate Dehydrogenase (DHODH), Cytochrome bc1, Glycogen Synthase Kinase (GSK-3β), Myosin Light-Chain Kinase)
The biological effects of naphtho[2,3-b]furan-4,9-dione derivatives can be attributed to their ability to inhibit or otherwise modulate the activity of specific enzymes.
Dihydroorotate Dehydrogenase (DHODH): While direct inhibition by a naphtho[2,3-b]furan-4,9-dione is not prominently documented in the provided search results, structurally related compounds have shown potent activity against this enzyme. For instance, derivatives with a naphtho[2,3-d] researchgate.netnih.govresearchgate.nettriazole-4,9-dione scaffold have been identified as highly effective inhibitors of human DHODH (hDHODH), an important target in cancer therapy. nih.gov Optimized compounds from this series demonstrated inhibitory activity in the low nanomolar range, with IC50 values of 9 nM and 4.5 nM, highlighting the potential of the broader naphthoquinone core in targeting this enzyme. nih.gov
Cytochrome bc1 and Glycogen Synthase Kinase (GSK-3β): There is limited specific information in the search results detailing the direct inhibition of Cytochrome bc1 or Glycogen Synthase Kinase-3β (GSK-3β) by Naphtho[2,3-b]furan-4,9-dione derivatives. GSK-3β is a multifunctional serine/threonine protein kinase involved in numerous cellular processes, and its aberrant activity is linked to various diseases, including cancer. nih.gov
Myosin Light-Chain Kinase (MLCK): Inhibition of myosin light-chain kinase (MLCK) has been reported for the isomeric naphtho[2,3-c]furan-4,9-diones (also known as isofuranonaphthoquinones). researchgate.net These natural products are recognized for a broad spectrum of biological effects, including cytotoxicity towards tumor cell lines, which is linked to their enzymatic inhibition capabilities. researchgate.net
Signal Transduction Pathway Modulation
Beyond direct enzyme inhibition, naphtho[2,3-b]furan-4,9-dione derivatives can exert their effects by modulating intracellular signal transduction pathways that are critical for cell growth, proliferation, and survival.
STAT Pathway: The Signal Transducer and Activator of Transcription (STAT) signaling pathway, particularly the STAT3 and STAT5 proteins, is a key regulator of cellular processes and is often overactive in cancer. researchgate.net The naphtho[2,3-b]furan-4,9-dione core structure has been identified in patented STAT inhibitors. researchgate.net The inhibition of STAT3 activation can prevent its dimerization and nuclear translocation, thereby blocking its transcriptional activity and promoting apoptosis in cancer cells. researchgate.net
Computational Chemistry and Molecular Modeling in SAR Studies
Computational methods are invaluable tools for elucidating the SAR of naphtho[2,3-b]furan-4,9-dione derivatives. Techniques such as molecular docking and electronic structure calculations provide insights into how these molecules interact with their biological targets and how their chemical properties relate to their activity.
Molecular Docking and Ligand-Target Interaction Analysis
Molecular docking simulates the binding of a ligand to the active site of a target protein, predicting its preferred orientation and binding affinity. This analysis is crucial for understanding the specific interactions that drive inhibitory activity.
For the structurally related hDHODH inhibitors with a naphthoquinone core, co-crystal structures have confirmed the precise nature of the ligand-target interactions. nih.gov These studies revealed key hydrogen bonds and hydrophobic interactions between the inhibitor and the enzyme's active site, validating the computational models and providing a rational basis for further optimization. nih.gov Such analyses are critical for designing next-generation derivatives with improved potency and selectivity.
Electronic Structure Correlations with Biological Activity
The biological activity of quinone-based compounds is intrinsically linked to their electronic properties. The ability to accept electrons and participate in redox cycling is a key feature of their mechanism of action.
Studies on a series of 2-amino-naphtho[2,3-b]furan-4,9-dione derivatives have established a direct relationship between their electronic characteristics and cytotoxic properties. nih.govlookchem.com The key parameters influencing their activity were identified through electrochemical analysis and solvatochromism studies. nih.gov A Linear Solvation Energy Relationship (LSER) analysis quantified the interactions between the compounds and their molecular environment, highlighting the importance of their capacity to act as hydrogen-bond acceptors (HBA) and donors (HBD), as well as their dipolarity/polarizability. nih.gov This correlation underscores that the electron delocalization within the molecule, influenced by its substituents and environment, is a critical determinant of its cytotoxic potential. nih.govlookchem.com
Table 1: Physicochemical Parameters Correlated with Cytotoxicity of 2-Amino-naphtho[2,3-b]furan-4,9-dione Derivatives
| Parameter Studied | Description | Correlation with Cytotoxicity |
| Redox Potential | The tendency of the molecule to accept electrons. | Directly related to the ability to undergo bioreductive activation and generate reactive oxygen species (ROS). |
| Solvatochromism | The shift in the compound's UV-visible absorption spectrum in response to solvent polarity. | Indicates the degree of intramolecular electron transfer, which is linked to the molecule's reactivity. |
| Hydrogen-Bond Acceptor (HBA) Capacity | The ability of the molecule to accept a hydrogen bond. | Important for interactions with biological targets and the molecular environment. |
| Hydrogen-Bond Donor (HBD) Capacity | The ability of the molecule to donate a hydrogen bond. | Contributes to the specificity and strength of ligand-target binding. |
| Dipolarity/Polarizability | A measure of the molecule's charge distribution and how easily it can be distorted by an electric field. | Influences solubility, membrane permeability, and non-specific interactions. |
Prospective Research Avenues and Translational Applications of Naphtho 2,3 B Furan 4,9 Dione, 2 Butyl and Its Analogs
Design and Synthesis of Advanced Naphthofuran-4,9-dione Derivatives with Tuned Bioactivity
The synthesis of Naphtho[2,3-b]furan-4,9-dione (B1206112) derivatives is an active area of research, with various methodologies being developed to expand the structural diversity of this class of compounds. researchgate.netnih.gov These synthetic strategies provide a powerful and efficient means to generate a library of analogs with varied substituents, allowing for the fine-tuning of their biological activity. researchgate.net
A study investigating the cytotoxic activity of 33 different 2-substituted naphtho[2,3-b]furan-4,9-diones revealed that the majority of these derivatives exhibited cytotoxic effects against KB cell cultures. nih.govnih.gov This suggests a strong likelihood that Naphtho[2,3-b]furan-4,9-dione, 2-butyl- will also possess cytotoxic properties. The parent naphtho[2,3-b]furan-4,9-dione structure was found to be essential for this activity. nih.govnih.gov Notably, 2-formylnaphtho[2,3-b]furan-4,9-dione demonstrated particularly potent activity, with an ED50 of 0.09 microg/ml. nih.gov
Future research in this area should focus on systematic structure-activity relationship (SAR) studies to understand how different alkyl chains and other functional groups at the 2-position influence cytotoxicity and selectivity. For instance, varying the length, branching, and introduction of heteroatoms into the butyl chain of Naphtho[2,3-b]furan-4,9-dione, 2-butyl- could lead to derivatives with enhanced potency and a better therapeutic index. The exploration of different synthetic routes, including green chemistry approaches, will be crucial for the efficient and sustainable production of these advanced derivatives. researchgate.net
Exploration of Novel Therapeutic Avenues Based on Identified Mechanisms
The Naphtho[2,3-b]furan-4,9-dione scaffold has been associated with a range of biological activities, including antitumor, antifungal, and anti-inflammatory effects. mdpi.com Understanding the precise mechanisms of action of Naphtho[2,3-b]furan-4,9-dione, 2-butyl- is paramount for identifying novel therapeutic applications.
Studies on related naphthofuran-4,9-dione derivatives have provided insights into their potential mechanisms. For example, some analogs have been shown to induce apoptosis in cancer cells and generate reactive oxygen species (ROS). nih.gov Furthermore, the inhibition of critical signaling pathways, such as the PI3K/Akt pathway, which is often dysregulated in cancer, has been observed with related compounds. researchgate.net For the structurally similar naphtho[2,3-d]thiazole-4,9-diones, DNA gyrase inhibition has been identified as a key mechanism for their antimicrobial activity. researchgate.net
Based on these findings, it is plausible that Naphtho[2,3-b]furan-4,9-dione, 2-butyl- exerts its cytotoxic effects through a combination of these mechanisms. Future research should aim to elucidate the specific molecular targets of this compound. Investigating its ability to induce apoptosis, generate ROS, and modulate key signaling pathways in various cancer cell lines will be critical. Moreover, exploring its potential as an antimicrobial agent by examining its effect on bacterial topoisomerases like DNA gyrase could open up new therapeutic avenues.
Integration with Advanced Drug Discovery Platforms for Lead Optimization
Modern drug discovery relies heavily on advanced platforms to accelerate the identification and optimization of lead compounds. The integration of Naphtho[2,3-b]furan-4,9-dione, 2-butyl- and its analogs into these platforms is a crucial step towards their clinical translation.
High-throughput screening (HTS) can be employed to rapidly screen a large library of Naphtho[2,3-b]furan-4,9-dione derivatives against a panel of biological targets, such as various cancer cell lines or microbial strains. This would enable the rapid identification of compounds with the most promising activity profiles.
In conjunction with experimental screening, in silico methods such as molecular docking and quantitative structure-activity relationship (QSAR) studies can provide valuable insights into the interactions between these compounds and their biological targets. researchgate.net Molecular docking can be used to predict the binding modes of Naphtho[2,3-b]furan-4,9-dione, 2-butyl- to the active sites of enzymes like protein kinases or DNA gyrase, helping to rationalize its biological activity and guide the design of more potent inhibitors. QSAR studies can establish a mathematical relationship between the chemical structure of the derivatives and their biological activity, further aiding in the optimization of the lead compound.
Prospective Areas for Interdisciplinary Research in Chemical Biology and Medicinal Chemistry
The study of Naphtho[2,3-b]furan-4,9-dione, 2-butyl- and its analogs offers numerous opportunities for interdisciplinary research at the interface of chemical biology and medicinal chemistry.
Chemical probe development: Potent and selective analogs of Naphtho[2,3-b]furan-4,9-dione, 2-butyl- could be developed as chemical probes to study complex biological processes. By attaching fluorescent tags or other reporter molecules, these probes could be used to visualize and track their target proteins within living cells, providing valuable information about their function and localization.
Target deconvolution: Identifying the specific cellular targets of Naphtho[2,3-b]furan-4,9-dione, 2-butyl- is a key challenge. Affinity-based proteomics and other advanced chemical biology techniques can be utilized to "fish out" the binding partners of this compound from cell lysates, thereby revealing its mechanism of action.
Drug delivery systems: To improve the therapeutic efficacy and reduce potential side effects, novel drug delivery systems for Naphtho[2,3-b]furan-4,9-dione, 2-butyl- could be explored. Encapsulating the compound in nanoparticles or conjugating it to targeting moieties could enhance its delivery to diseased tissues while minimizing exposure to healthy cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
